Synthesis and characterization of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
Synthesis and characterization of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
Foreword: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms can profoundly influence a molecule's properties. The trifluoromethyl (-CF3) group, in particular, is a prized substituent, known for enhancing metabolic stability, lipophilicity, and binding affinity.[1] 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene emerges as a valuable and versatile building block, offering a trifluoromethylated scaffold equipped with a reactive bromine handle for further chemical elaboration and a methoxy group to modulate electronic properties. This guide provides a comprehensive overview of its synthesis, detailed characterization, and safe handling, grounded in established chemical principles and field-proven insights.
Molecular Identity and Physicochemical Properties
2-Bromo-1-methoxy-3-(trifluoromethyl)benzene, also known as 2-Bromo-3-(trifluoromethyl)anisole, is a substituted aromatic compound whose utility is derived from the specific arrangement of its functional groups.[2][3] The interplay between the electron-donating methoxy group, the electron-withdrawing trifluoromethyl group, and the synthetically versatile bromo group makes it a key intermediate for complex molecular architectures.
| Property | Value | Source |
| IUPAC Name | 2-bromo-1-methoxy-3-(trifluoromethyl)benzene | [2] |
| CAS Number | 914635-64-6 | [4][5] |
| Molecular Formula | C₈H₆BrF₃O | [2] |
| Molecular Weight | 255.03 g/mol | [2][4] |
| Monoisotopic Mass | 253.95541 Da | [2][6] |
| Physical Form | Solid, semi-solid, or liquid | [3][4] |
| Purity | Typically ≥97% | [4] |
| InChIKey | PGUOFURUIKCHKC-UHFFFAOYSA-N | [2][4] |
Strategic Synthesis: A Proposed Methodology
While numerous suppliers offer this compound, understanding its synthesis is crucial for researchers who may need to produce it in-house or create analogues. A logical and efficient approach involves the regioselective bromination of a readily available precursor, 1-methoxy-2-(trifluoromethyl)benzene.
The Underlying Chemistry: Directing Group Effects
The outcome of the electrophilic aromatic substitution is governed by the directing effects of the substituents already on the benzene ring.
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Methoxy Group (-OCH₃): An activating, ortho, para-director due to its strong +R (resonance) effect.
-
Trifluoromethyl Group (-CF₃): A deactivating, meta-director due to its strong -I (inductive) effect.
In the precursor, the positions ortho to the methoxy group are C2 and C6, and the para position is C4. The positions meta to the trifluoromethyl group are C3 and C5. The bromination is expected to occur at a position activated by the methoxy group. The position C3 is sterically hindered and electronically deactivated. Therefore, the most likely position for bromination is C6, which is ortho to the methoxy group and meta to the trifluoromethyl group, yielding the desired product.
Experimental Protocol
This protocol is a self-validating system; successful synthesis relies on careful control of stoichiometry and reaction conditions, with verification at each stage.
Materials:
-
1-methoxy-2-(trifluoromethyl)benzene
-
N-Bromosuccinimide (NBS)
-
Acetic Acid (glacial)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methoxy-2-(trifluoromethyl)benzene (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature. Rationale: NBS is a reliable and safer source of electrophilic bromine compared to liquid Br₂. Portion-wise addition helps control the reaction exotherm.
-
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up & Quenching: Once the reaction is complete, pour the mixture into water and extract with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize acetic acid), saturated Na₂S₂O₃ solution (to quench any remaining bromine), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.
Synthesis Workflow Diagram
Caption: Correlation of key structural features to spectroscopic data.
Reactivity and Applications in Drug Development
The synthetic utility of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene lies in the reactivity of its C-Br bond and the advantageous properties conferred by the -CF₃ group.
-
Cross-Coupling Reactions: The bromine atom serves as an excellent leaving group, making the compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of highly complex molecular scaffolds from this simple precursor. [7]
-
Pharmaceutical Intermediate: The trifluoromethyl group is a bioisostere for groups like methyl and chlorine and is known to significantly enhance key drug properties. [1]Its inclusion can lead to:
-
Increased Metabolic Stability: The C-F bond is exceptionally strong, resisting metabolic degradation by cytochrome P450 enzymes. [1] * Enhanced Lipophilicity: This can improve a drug's ability to cross cell membranes and reach its biological target. [1] * Modulated Bioactivity: The strong electron-withdrawing nature of the -CF₃ group can alter the pKa of nearby functional groups, potentially improving binding affinity to target proteins. [1] This compound is therefore a valuable starting material for synthesizing novel active pharmaceutical ingredients (APIs) in areas such as oncology, neuroscience, and infectious diseases. [8]
-
Safety, Handling, and Storage
As with any laboratory chemical, adherence to strict safety protocols is mandatory.
5.1. GHS Hazard Classification
This compound is classified with the following hazards:[2][4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
5.2. Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood. [9][10]* Personal Protective Equipment: Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles or a face shield. [9][10]* Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling. [9][10] 5.3. Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is between 2-8°C. [4]* Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. [9][11] 5.4. First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [9]* Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention. [9][10]* Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention. [9]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [9]
References
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2a biotech. (n.d.). 2-BROMO-1-METHOXY-3-(TRIFLUOROMETHYL)BENZENE. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-1,3,5-trimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of Benzene, 1-(bromomethyl)-2-methyl-3-(trifluoromethyl)- in Industry. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Reactivity and Applications of Benzene, 1-bromo-2-methyl-4-(trifluoromethoxy)-. Retrieved from [Link]
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Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
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MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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NIST. (n.d.). Benzene, 2-bromo-1,3,5-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-bromo-3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]
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Dr. K. K. Yadav. (2023). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]
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Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]
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ChemRxiv. (n.d.). Pulsed light induced trifluoromethylation of 1,3-dimethoxybenzene: A frequency controls chemoselectivity and chemical yield. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-bromo-2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S28. Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene (8). Retrieved from [Link]
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Wikipedia. (n.d.). 2C (psychedelics). Retrieved from [Link]
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Scholars Research Library. (2011). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab. Retrieved from [Link]
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